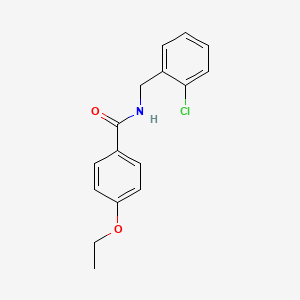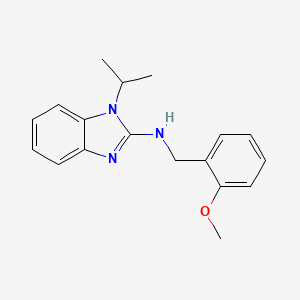![molecular formula C20H21NO3 B5733747 1-[4-(4-tert-butylphenoxy)phenyl]-2,5-pyrrolidinedione](/img/structure/B5733747.png)
1-[4-(4-tert-butylphenoxy)phenyl]-2,5-pyrrolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(4-tert-butylphenoxy)phenyl]-2,5-pyrrolidinedione is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as the drug, Dronedarone, which was initially developed as an anti-arrhythmic agent. Dronedarone is a derivative of amiodarone, a well-known anti-arrhythmic drug that has severe side effects. The synthesis method of Dronedarone is complex, and it requires several steps to produce. Scientific research has shown that Dronedarone has several potential applications in the field of medicine and pharmacology.
作用机制
Dronedarone works by blocking several ion channels in the heart, which helps to regulate the heart's rhythm. It also has anti-inflammatory properties, which help to reduce inflammation in the body. Dronedarone has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death.
Biochemical and Physiological Effects
Dronedarone has several biochemical and physiological effects. It has been shown to reduce the risk of hospitalization due to heart failure in patients with atrial fibrillation. Dronedarone has also been shown to reduce the levels of C-reactive protein, a marker of inflammation in the body. Additionally, Dronedarone has been shown to induce apoptosis in cancer cells, which helps to reduce tumor growth.
实验室实验的优点和局限性
Dronedarone has several advantages and limitations for lab experiments. It is a potent anti-arrhythmic agent, which makes it a valuable tool for studying heart conditions. Dronedarone also has anti-inflammatory and anti-cancer properties, which make it a potential candidate for the treatment of inflammatory diseases and cancer. However, Dronedarone has several limitations, including its complex synthesis method and potential side effects.
未来方向
There are several future directions for the study of Dronedarone. One potential direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the study of Dronedarone's anti-inflammatory and anti-cancer properties, which could lead to the development of new treatments for these diseases. Additionally, further research is needed to fully understand Dronedarone's mechanism of action and potential side effects.
合成方法
The synthesis method of Dronedarone involves several steps. The first step involves the reaction of 4-tert-butylphenol with 4-bromoanisole in the presence of a base to form 4-(4-tert-butylphenoxy)phenylmethanol. The second step involves the reaction of 4-(4-tert-butylphenoxy)phenylmethanol with phosgene to form 1-(4-(4-tert-butylphenoxy)phenyl)-2-chloroethanone. The third step involves the reaction of 1-(4-(4-tert-butylphenoxy)phenyl)-2-chloroethanone with pyrrolidine to form 1-[4-(4-tert-butylphenoxy)phenyl]-2,5-pyrrolidinedione.
科学研究应用
Dronedarone has several potential applications in the field of medicine and pharmacology. It has been shown to be effective in treating atrial fibrillation, a common heart condition. Dronedarone has also been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, Dronedarone has been shown to have anti-cancer properties, and it is being studied as a potential cancer treatment.
属性
IUPAC Name |
1-[4-(4-tert-butylphenoxy)phenyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-20(2,3)14-4-8-16(9-5-14)24-17-10-6-15(7-11-17)21-18(22)12-13-19(21)23/h4-11H,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRZYPLWBBPUTRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)N3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-hydroxy-3,3-dimethyl-2-(5-methyl-2-furyl)-1,4-diazaspiro[4.6]undec-1-en-6-one oxime 1-oxide](/img/structure/B5733666.png)
![ethyl [(6-bromo-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetate](/img/structure/B5733667.png)




![2-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5733723.png)
![3-(4-isopropylphenyl)-N-[4-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B5733727.png)

![N-[4-(acetylamino)phenyl]-2,4-dimethylbenzamide](/img/structure/B5733752.png)
![3-[(4-chlorophenyl)thio]-N-(2-methoxy-5-methylphenyl)propanamide](/img/structure/B5733757.png)

![methyl 2-[(3-chloro-4-methoxybenzoyl)amino]benzoate](/img/structure/B5733766.png)
